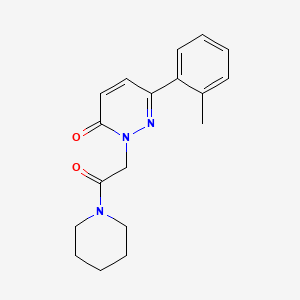
6-(2-Methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as MPP and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 6-(2-Methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one has been investigated in different studies. In anticancer research, MPP has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In anti-inflammatory research, MPP has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In anticonvulsant research, MPP has been shown to enhance the activity of GABA, an inhibitory neurotransmitter in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2-Methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one have been studied in different models. In anticancer research, MPP has been shown to inhibit the proliferation and migration of cancer cells. In anti-inflammatory research, MPP has been shown to reduce the production of pro-inflammatory cytokines and to alleviate inflammation in animal models. In anticonvulsant research, MPP has been shown to reduce seizure activity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(2-Methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one in lab experiments include its high purity, stability, and specificity. MPP has been synthesized using different methods with high yield and purity. In addition, MPP has been shown to target specific pathways in different models, making it a valuable tool for studying the mechanism of action of different compounds. The limitations of using MPP in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions related to the research of 6-(2-Methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one. In anticancer research, further studies are needed to investigate the efficacy of MPP in different cancer types and to explore its potential as a combination therapy with other anticancer agents. In anti-inflammatory research, further studies are needed to investigate the potential of MPP as a treatment for chronic inflammatory diseases. In anticonvulsant research, further studies are needed to investigate the safety and efficacy of MPP in human subjects. Furthermore, the potential of MPP as a tool for studying the mechanism of action of different compounds in different models should be explored.
Synthesemethoden
The synthesis of 6-(2-Methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one has been achieved using different methods. One of the common methods is the reaction of 2-(2-oxo-2-piperidin-1-ylethyl)pyridine-3-carboxylic acid with 2-methylphenylhydrazine in the presence of a coupling agent. Another method involves the reaction of 2-(2-oxo-2-piperidin-1-ylethyl)pyridine-3-carboxylic acid with 2-methylphenylhydrazine in the presence of a dehydrating agent. These methods have been used to synthesize MPP with high purity and yield.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 6-(2-Methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one has been explored in different fields. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. MPP has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, MPP has been investigated for its potential as an anti-inflammatory agent. MPP has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo. Furthermore, MPP has been studied for its potential as an anticonvulsant agent. MPP has been shown to reduce seizure activity in animal models.
Eigenschaften
IUPAC Name |
6-(2-methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-14-7-3-4-8-15(14)16-9-10-17(22)21(19-16)13-18(23)20-11-5-2-6-12-20/h3-4,7-10H,2,5-6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBXXVRLZQZUBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-[4,5-dimethyl-2-[(2-oxochromene-3-carbonyl)amino]thiophene-3-carbonyl]carbamate](/img/structure/B2853791.png)
![8-(2-chlorophenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2853792.png)
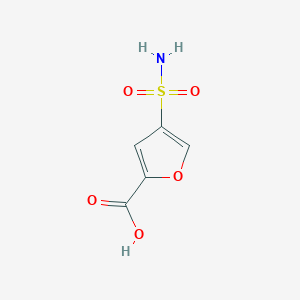
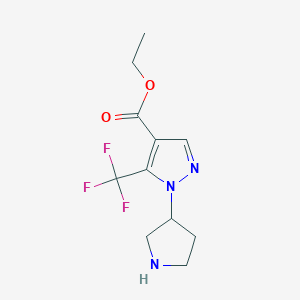
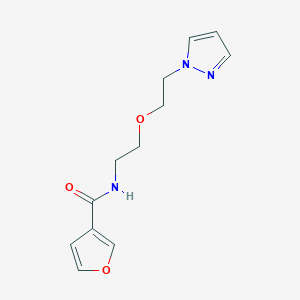
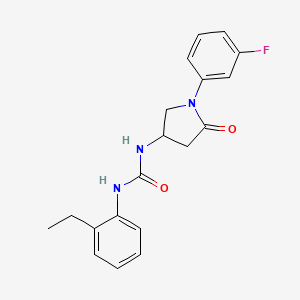
![N-methyl-N-{2-[methyl(1-methylpiperidin-4-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2853801.png)
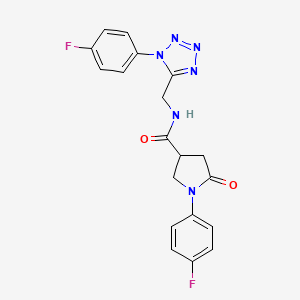
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2853806.png)
![1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2853807.png)
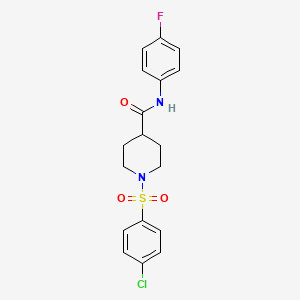
![6-[(2-Methylpropan-2-yl)oxy]pyridin-2-amine](/img/structure/B2853811.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(thiophen-3-yl)methanone](/img/structure/B2853812.png)
![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2853813.png)